N-[1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethyl]but-2-ynamide
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Overview
Description
“N-[1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethyl]but-2-ynamide” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .
Synthesis Analysis
Benzofuran compounds have been synthesized using novel methods in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis
The molecular structure of “N-[1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethyl]but-2-ynamide” can be represented by the InChI code:InChI=1S/C18H26ClN3O3.C4H6O4/c1-24-9-2-6-22-7-3-12 (4-8-22)21-18 (23)14-11-15 (19)16 (20)13-5-10-25-17 (13)14;5-3 (6)1-2-4 (7)8/h11-12H,2-10,20H2,1H3, (H,21,23);1-2H2, (H,5,6) (H,7,8)
. Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethyl]but-2-ynamide” include a water solubility of 0.129 mg/mL, logP of 2.09, logS of -3.5, pKa (Strongest Acidic) of 14.64, pKa (Strongest Basic) of 8.98, a physiological charge of 1, a hydrogen acceptor count of 5, a hydrogen donor count of 2, a polar surface area of 76.82 Å2, a rotatable bond count of 9, a refractivity of 100.67 m3·mol-1, a polarizability of 40.8 Å3, and a number of rings of 3 .
properties
IUPAC Name |
N-[1-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)ethyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-3-4-13(17)16-9(2)12-8-11(15)7-10-5-6-18-14(10)12/h7-9H,5-6H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSYUUKLXOCCIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C)C1=CC(=CC2=C1OCC2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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